molecular formula C20H26N2O5 B15105487 ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B15105487
M. Wt: 374.4 g/mol
InChI Key: FTBKPPKUGBFBRT-UHFFFAOYSA-N
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Description

Ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.4]nonane ring system, which is a bicyclic structure where two rings share a single atom. The compound’s structure includes a pyrrole ring, a dioxo-azaspiro ring, and an ester functional group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(2-{1,3-dioxo-2-azaspiro[4.4]nonan-2-yl}propanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to its combination of a spirocyclic core with a pyrrole ring and an ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 5-[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H26N2O5/c1-5-27-18(25)15-11(2)16(21-12(15)3)17(24)13(4)22-14(23)10-20(19(22)26)8-6-7-9-20/h13,21H,5-10H2,1-4H3

InChI Key

FTBKPPKUGBFBRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)C(C)N2C(=O)CC3(C2=O)CCCC3)C

Origin of Product

United States

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